molecular formula C28H27F2N3O2S B2967522 2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851714-60-8

2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2967522
CAS RN: 851714-60-8
M. Wt: 507.6
InChI Key: XZMUURYNONOTRY-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, an indole group, and a mesityl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and indole groups suggests that this compound could have a planar structure, while the mesityl group could add some steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzamide and indole groups could make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Inhibitory Activity on Protein Tyrosine Phosphatase 1B

Compounds structurally related to benzamides have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in the regulation of insulin and leptin signaling pathways. These inhibitors show promise in the development of treatments for conditions like diabetes and obesity due to their role in modulating glucose and fat metabolism (Navarrete-Vázquez et al., 2012).

Organogelator Applications

Highly fluorinated bis-benzamides, structurally related to the chemical , have shown the ability to gelate organic solvents, providing a thixotropic gel through the formation of a network of highly rigid fibers. This property is significant for applications in material science, where the gelation of solvents at low concentrations is desirable for creating stable gels at specific temperatures (Loiseau et al., 2002).

Anticancer Agents

Derivatives of benzamides have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. The structure-activity relationship of these compounds provides insights into the development of novel, potent, selective, and less toxic anticancer agents. Such studies are crucial for expanding the arsenal of treatments available for combating cancer (Redda et al., 2011).

Synthesis of Fluorinated Compounds

Research into the synthesis of difluorinated compounds, especially those involving benzamides, highlights the importance of fluorinated molecules in pharmaceutical and agrochemical industries. Fluorination can significantly affect the biological activity and physical properties of compounds, making them more effective as drugs or pesticides (Cui et al., 2023).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it’s a drug or a biologically active compound, its mechanism of action would depend on its structure and the target it interacts with in the body .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it’s a biologically active compound, it could be studied for potential medicinal uses .

properties

IUPAC Name

2,6-difluoro-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N3O2S/c1-17-13-18(2)27(19(3)14-17)32-25(34)16-36-24-15-33(23-10-5-4-7-20(23)24)12-11-31-28(35)26-21(29)8-6-9-22(26)30/h4-10,13-15H,11-12,16H2,1-3H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMUURYNONOTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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